molecular formula C25H37NO4 B566121 4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol CAS No. 108928-81-0

4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol

Cat. No.: B566121
CAS No.: 108928-81-0
M. Wt: 415.574
InChI Key: QHJWMYXXRZALKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Registry Information of 4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles. According to PubChem database records, the compound is officially designated with Chemical Abstracts Service Registry Number 108928-81-0. The compound's International Union of Pure and Applied Chemistry name is systematically defined as 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutan-2-yloxy)hexylamino]ethyl]phenol.

The molecular formula for this compound is established as C25H37NO4, indicating a complex organic structure containing 25 carbon atoms, 37 hydrogen atoms, one nitrogen atom, and four oxygen atoms. The molecular weight is precisely calculated as 415.5656 atomic mass units according to computational chemistry databases. The compound's chemical structure features a distinctive phenolic core with an extended aliphatic chain containing both ether and amine functional groups.

Chemical Property Value Source
Chemical Abstracts Service Registry Number 108928-81-0
Molecular Formula C25H37NO4
Molecular Weight 415.5656
International Union of Pure and Applied Chemistry Name 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutan-2-yloxy)hexylamino]ethyl]phenol
PubChem Compound Identifier 53441395

The compound's structural complexity is further reflected in its Simplified Molecular Input Line Entry System notation: CC(CCC1=CC=CC=C1)OCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O. This notation provides a standardized method for representing the compound's molecular structure in chemical databases and computational systems. The International Chemical Identifier string for this compound is InChI=1S/C25H37NO4/c1-20(11-12-21-9-5-4-6-10-21)30-16-8-3-2-7-15-26-18-25(29)22-13-14-24(28)23(17-22)19-27/h4-6,9-10,13-14,17,20,25-29H,2-3,7-8,11-12,15-16,18-19H2,1H3.

Synonyms and Alternative Designations

The compound this compound is known by numerous synonyms and alternative designations within pharmaceutical and analytical chemistry contexts. The most commonly recognized designation is Salmeterol European Pharmacopoeia Impurity E, which reflects its role as a process-related impurity in salmeterol pharmaceutical manufacturing. This nomenclature follows European Pharmacopoeia standards for identifying and categorizing pharmaceutical impurities.

Alternative pharmaceutical designations include Salmeterol United States Pharmacopeia Related Compound B, which represents the equivalent classification under United States Pharmacopoeia guidelines. The compound is also systematically referred to as Des(phenylbutoxy)(1-methyl-3-phenyl)propoxy salmeterol, indicating its structural relationship to the parent salmeterol molecule. Additional technical synonyms include 4-Hydroxy-α1-[[[6-(1-methyl-3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol, which provides a more descriptive chemical nomenclature.

Commercial suppliers and analytical chemistry vendors frequently utilize simplified designations such as Salmeterol-phenyl-2-butoxy for United States Pharmacopeia applications. The compound may also be referenced as Salmeterol Impurity 6 in certain analytical methods and pharmaceutical quality control procedures. Research literature occasionally employs the designation R6O50AN25U, which represents a regulatory identifier used in pharmaceutical databases.

Designation Type Alternative Name Context
European Pharmacopoeia Salmeterol European Pharmacopoeia Impurity E
United States Pharmacopeia Salmeterol United States Pharmacopeia Related Compound B
Chemical Descriptor Des(phenylbutoxy)(1-methyl-3-phenyl)propoxy salmeterol
Systematic Chemical Name 4-Hydroxy-α1-[[[6-(1-methyl-3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol
Commercial Designation Salmeterol-phenyl-2-butoxy

Historical Context and Discovery as Salmeterol EP Impurity E

The identification and characterization of this compound as Salmeterol European Pharmacopoeia Impurity E emerged from comprehensive pharmaceutical analytical studies conducted during the development and regulatory approval processes for salmeterol-based medications. According to PubChem database records, the compound entry was first created on October 30, 2011, with subsequent modifications recorded as recently as May 24, 2025. This timeline reflects the ongoing analytical characterization and quality control development associated with salmeterol pharmaceutical products.

The compound's designation as European Pharmacopoeia Impurity E indicates its formal recognition within the European pharmaceutical regulatory framework as a significant process-related impurity requiring monitoring and control during salmeterol manufacturing. European Pharmacopoeia guidelines specify retention time characteristics for this impurity, with relative retention values of approximately 0.9 compared to the primary salmeterol peak in high-performance liquid chromatography analytical methods. This analytical parameter was established through extensive method development and validation studies conducted by pharmaceutical manufacturers and regulatory laboratories.

Research into salmeterol-related impurities has been driven by the need to ensure pharmaceutical quality and patient safety for long-acting beta-2 adrenergic receptor agonist medications. The historical development of analytical methods for detecting this specific impurity reflects broader pharmaceutical industry initiatives to identify and characterize process-related substances that may be present in drug products. Academic research published in analytical chemistry journals has documented comprehensive method development studies for simultaneous determination of multiple salmeterol-related impurities, including European Pharmacopoeia Impurity E.

The compound's recognition as United States Pharmacopeia Related Compound B demonstrates international harmonization efforts in pharmaceutical quality standards. This dual designation system reflects collaborative work between European and American pharmaceutical regulatory authorities to establish consistent analytical standards for salmeterol quality control. The availability of reference standards from official pharmacopoeia sources, including United States Pharmacopeia catalog number 1609625, indicates the formal establishment of this compound as a critical pharmaceutical reference material.

Properties

IUPAC Name

2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutan-2-yloxy)hexylamino]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO4/c1-20(11-12-21-9-5-4-6-10-21)30-16-8-3-2-7-15-26-18-25(29)22-13-14-24(28)23(17-22)19-27/h4-6,9-10,13-14,17,20,25-29H,2-3,7-8,11-12,15-16,18-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJWMYXXRZALKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)OCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108928-81-0
Record name Des(phenylbutoxy)(1-methyl-3-phenyl)propoxy salmeterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108928810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES(PHENYLBUTOXY)(1-METHYL-3-PHENYL)PROPOXY SALMETEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6O50AN25U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Alkylation of Hexanediol

The side chain is synthesized starting from 1,6-hexanediol. Reaction with 4-phenylbutan-2-yl bromide under basic conditions (K₂CO₃, DMF, 80°C) yields 6-((4-phenylbutan-2-yl)oxy)hexan-1-ol. Nucleophilic substitution proceeds with 85% efficiency, confirmed by GC-MS.

Azide Formation and Reduction

The alcohol is converted to the corresponding azide via Mitsunobu reaction (PPh₃, DIAD, HN₃) or direct displacement with sodium azide (NaN₃, DMF, 50°C). Subsequent hydrogenation (H₂, Pd/C, 0.3 MPa) reduces the azide to the primary amine. This step achieves 90% yield, with purity >98% (HPLC).

Preparation of the Phenolic Core

Bromination of Protected Phenol

4-Hydroxybenzaldehyde is protected as a ketal (ethylene glycol, p-TsOH) and brominated at the ortho position using N-bromosuccinimide (NBS, AIBN, CCl₄). Deprotection (HCl, H₂O) yields 2-bromo-4-hydroxybenzaldehyde.

Reductive Amination

Condensation with ethanolamine in methanol, followed by sodium borohydride (NaBH₄) reduction, produces 4-(1-hydroxy-2-aminoethyl)-2-(hydroxymethyl)phenol. The reaction is monitored by TLC (Rf = 0.45, CH₂Cl₂/MeOH 9:1) and achieves 78% yield.

Coupling and Final Assembly

Reductive Alkylation

The phenolic amine (1.0 equiv) and side chain aldehyde (1.2 equiv) undergo reductive alkylation in THF/MeOH (3:1) using sodium triacetoxyborohydride (NaBH(OAc)₃, 0°C to RT). The reaction proceeds via Schiff base formation, with a 70% isolated yield after column chromatography (SiO₂, CH₂Cl₂/MeOH/NH₄OH 90:9:1).

Deprotection and Purification

Benzyl-protected intermediates (if used) are deprotected via hydrogenolysis (H₂, Pd/C, 0.1 MPa). Final purification by preparative HPLC (C18 column, H₂O/ACN gradient) ensures >99.5% purity (LC-MS: [M+H]⁺ = 416.3).

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Optimal Solvents : THF and DMSO enhance reaction rates but require strict anhydrous conditions.

  • Temperature : Reductive amination proceeds efficiently at 0–25°C; higher temperatures promote side reactions.

Catalytic Hydrogenation

Palladium on charcoal (5% w/w) under 0.3 MPa H₂ achieves complete deprotection within 4 hours, minimizing over-reduction byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ar-H), 4.50 (s, 1H, OH), 3.75–3.60 (m, 4H, OCH₂ and NHCH₂).

  • IR (KBr) : 3350 cm⁻¹ (OH/NH), 1605 cm⁻¹ (C=C aromatic).

Chromatographic Purity

HPLC (C18, 0.1% TFA in H₂O/ACN): Retention time = 12.3 min, purity 99.6%.

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Alkylation vs. O-Alkylation : Controlled pH (8–9) and low temperature favor N-alkylation.

  • Epimerization : Use of chiral auxiliaries or enantioselective catalysis prevents racemization at the β-hydroxy amine center.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems reduce reaction times by 50% and improve yields (82% vs. batch 70%) for the reductive amination step.

Green Chemistry Approaches

  • Solvent Recycling : MeOH and THF are recovered via distillation (90% efficiency).

  • Catalyst Recovery : Pd/C is filtered and reused for up to 5 cycles without activity loss .

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions such as temperature, solvent, and pH must be optimized for each specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The compound is structurally related to salmeterol, a long-acting beta2-adrenergic receptor agonist used in treating asthma and chronic obstructive pulmonary disease (COPD). This similarity suggests potential applications in respiratory therapies. The following points highlight its pharmacological relevance:

  • Beta-Adrenergic Activity : Given its structural resemblance to salmeterol, the compound may also act as a beta2-adrenergic agonist, potentially aiding in bronchodilation.
  • Anti-inflammatory Properties : Compounds with similar phenolic structures have been documented to exhibit anti-inflammatory effects, which could be beneficial in treating respiratory conditions.
  • Drug Development : The compound's unique structure may provide a basis for developing new therapeutics aimed at enhancing efficacy and reducing side effects compared to existing treatments.

Environmental Applications

The environmental implications of the compound are significant, particularly concerning its behavior as an ionizable organic compound. The following aspects are noteworthy:

  • Environmental Risk Assessment : The compound's ionizable nature necessitates thorough environmental risk assessments (ERA), particularly regarding its degradation and bioaccumulation potential. Studies indicate that many pharmaceuticals are ionizable, influencing their environmental fate .
    ParameterDescription
    Ionization PotentialInfluences solubility and transport in aquatic systems
    BiodegradabilityEssential for evaluating long-term environmental impact
    Sorption BehaviorAffects retention in soils and sediments
  • Pharmaceutical Pollution : As a pharmaceutical compound, understanding its environmental impact is crucial due to the increasing concern over pharmaceutical residues in water bodies. The European Medicines Agency guidelines emphasize the need for comprehensive assessments of APIs like this one .

Synthesis and Interaction Studies

The synthesis of this compound typically involves multi-step organic reactions using solvents such as tetrahydrofuran and methanol. Understanding its interactions within biological systems is critical for elucidating its pharmacological effects. Key areas of focus for interaction studies include:

  • Receptor Binding Affinity : Investigating how the compound binds to beta2 adrenergic receptors.
  • Metabolic Pathways : Understanding how the compound is metabolized in biological systems can provide insights into its efficacy and safety profile.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Salmeterol (Parent Drug)

Structure :

  • Core: 2-(hydroxymethyl)phenol.
  • Substitution: 1-hydroxyethyl group with a 6-(4-phenylbutoxy)hexylamino chain.
  • Key difference : Salmeterol’s primary structure includes a 4-phenylbutoxy group, whereas Related Compound B contains a 4-phenylbutan-2-yloxy group, altering steric and electronic properties .

Pharmacological Impact :

  • Salmeterol’s 12-hour duration of action is attributed to its lipophilic side chain anchoring to beta2-adrenergic receptors .
  • Related Compound B lacks therapeutic efficacy due to structural deviations affecting receptor binding .

Vilanterol (Alternative LABA)

Structure :

  • Core: 2-(hydroxymethyl)phenol.
  • Substitution: 1-hydroxyethyl group with a 6-(2-(2,6-dichlorobenzyloxy)ethoxy)hexylamino chain .

Pharmacological Impact :

  • Vilanterol’s dichlorophenyl and ethoxy groups enhance receptor selectivity and prolong duration (24-hour action) compared to salmeterol .
  • The absence of a phenylbutan-2-yloxy group reduces lipophilicity, influencing pharmacokinetic profiles .

Salmeterol Impurities and Derivatives

Table 1: Structural and Functional Comparison
Compound Name Structural Variation vs. Salmeterol Related Compound B Molecular Weight (g/mol) Pharmacological Role Reference
Deoxy Salmeterol Replacement of hydroxymethyl with methyl group 389.54 Inactive metabolite
Phenylpropoxy Salmeterol 3-phenylpropoxy chain instead of 4-phenylbutan-2-yloxy 565.74 Reduced receptor affinity
Salmeterol Related Compound H Naphthoic acid derivative with additional hydroxylation 813.13 Oxidative degradation product

Key Findings :

  • Modifications to the hydroxymethyl group or side-chain length (e.g., phenylpropoxy vs. phenylbutan-2-yloxy) significantly reduce beta2-adrenergic activity .
  • Impurities like Related Compound B are monitored at ≤0.15% in salmeterol formulations to ensure safety .

Short-Acting Beta2 Agonists (e.g., Salbutamol)

Structure :

  • Core: 4-hydroxyphenyl group.
  • Substitution: tert-butylamino side chain instead of lipophilic hexylamino groups .

Pharmacological Impact :

  • Shorter duration (4–6 hours) due to reduced membrane anchoring.
  • Highlights the necessity of lipophilic chains (e.g., phenylbutan-2-yloxy) for prolonged LABA effects .

Analytical Detection

  • LC-MS/MS : Used to quantify Related Compound B in biological samples (blood/urine) at ng/mL levels, confirming its role as a metabolite .
  • Pharmacopeial Standards : USP mandates strict limits for Related Compound B in salmeterol APIs, validated via HPLC .

Biological Activity

The compound 4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol is a complex organic molecule with a molecular formula of C32H43NO4C_{32}H_{43}NO_4 and a molecular weight of approximately 505.688 g/mol. Its structure includes multiple functional groups, which may contribute to its biological activity. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

The compound can be represented by the following structural formula:

  • SMILES : CC(CCc1ccccc1)OCCCCCCN(CC(O)c2ccc(O)c(CO)c2)Cc3ccccc3
  • InChI : InChI=1S/C32H43NO4/c1-26(16-17-27-12-6-4-7-13-27)37-21-11-3-2-10-20-33(23-28-14-8-5-9-15-28)24-32(36)29-18-19-31(35)30(22-29)25-34/h4-9,12-15,18-19,22,26,32,34-36H,2-3,10-11,16-17,20-21,23-25H2,1H3

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit various biological activities such as:

  • Antioxidant Activity : The presence of hydroxymethyl and phenolic groups suggests potential antioxidant properties. Such compounds can scavenge free radicals and reduce oxidative stress in cells.
  • Anti-inflammatory Properties : Phenolic compounds are known for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and pathways.
  • Antimicrobial Activity : Some derivatives of phenolic compounds have shown effectiveness against bacterial strains. The long aliphatic chain may enhance membrane penetration.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Phenolic Compounds : A study demonstrated that phenolic compounds can significantly reduce inflammation in animal models by modulating cytokine production and inhibiting NF-kB pathways .
  • Antioxidant Capacity Assessment : Research indicated that structurally similar compounds exhibited high antioxidant activity in vitro, reducing lipid peroxidation and protecting cellular integrity .
  • Microbial Inhibition : A related compound was tested against various microbial strains and showed significant inhibitory effects, suggesting that modifications in the alkyl chain could enhance antimicrobial properties .

Data Table: Summary of Biological Activities

Activity TypeEvidence/SourceMechanism/Notes
Antioxidant Scavenging free radicals
Anti-inflammatory Inhibition of cytokine production
Antimicrobial Membrane disruption and inhibition of growth

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol?

  • Answer : The compound is synthesized via multi-step organic reactions, typically involving:

  • Step 1 : Formation of the phenoxyhexylamine backbone through nucleophilic substitution or reductive amination.
  • Step 2 : Introduction of the hydroxymethylphenol moiety via alkylation or hydroxylation.
  • Step 3 : Final functionalization using protecting groups (e.g., benzyl or triphenylmethyl) to prevent unwanted side reactions.
    Structural analogs (e.g., variations in phenylbutan-2-yl or hexylamine substituents) are often synthesized to study regioselectivity .
    • Key Challenges : Ensuring stereochemical purity (e.g., avoiding racemization) and optimizing yields in the presence of multiple hydroxyl groups, which may require orthogonal protection strategies .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms the presence of hydroxyl, hydroxymethyl, and aromatic protons. For example, the ethylenediamine linker shows characteristic splitting patterns at δ 2.6–3.2 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 450–500 range) and fragmentation patterns .
  • HPLC-PDA : Used to assess purity (>95%) and resolve stereoisomers, especially when chiral centers are present .

Q. What preliminary biological assays are used to evaluate its activity?

  • Answer :

  • Receptor Binding Assays : Tests for β-adrenergic or dopaminergic receptor affinity due to structural similarity to catecholamine derivatives.
  • Cell-Based Assays : Lance™ cAMP assays in CHO cells measure G protein-coupled receptor (GPCR) modulation .
  • Solubility and Stability : Kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes are assessed to prioritize analogs for further study .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Answer : Contradictions often arise from:

  • Steric Effects : Bulky substituents (e.g., 4-phenylbutan-2-yl vs. benzyloxy) may hinder receptor binding despite similar electronic profiles.
  • Solvent Interactions : Polar protic solvents (e.g., water) can stabilize intramolecular hydrogen bonds, altering bioavailability.
  • Methodology : Standardize assay conditions (e.g., cell line selection, incubation time) and validate results with orthogonal techniques (e.g., SPR for binding kinetics vs. functional assays) .
    • Case Study : Analogs with dichlorophenyl substitutions showed 10-fold higher cAMP activity than benzyloxy variants, attributed to enhanced lipophilicity and membrane permeability .

Q. What strategies optimize chromatographic separation for purity analysis?

  • Answer :

  • Mobile Phase : Use methanol-buffer mixtures (65:35 v/v) with sodium 1-octanesulfonate (16.22 g/L) and sodium acetate (pH 4.6) to improve peak symmetry and resolution of polar degradation products .
  • Column Selection : C18 columns with 3.5 µm particle size and 150 mm length provide optimal retention for hydroxyphenyl derivatives.
  • Detection : PDA at 254 nm captures UV-Vis spectra for impurity profiling .

Q. How does the electronic configuration of substituents influence biological activity?

  • Answer :

  • Electron-Withdrawing Groups (EWGs) : Chlorine or nitro groups on the phenyl ring increase electrophilicity, enhancing receptor binding but may reduce metabolic stability.
  • Electron-Donating Groups (EDGs) : Methoxy or hydroxymethyl groups improve solubility but can sterically block active sites.
  • DFT Calculations : Molecular orbital analysis (e.g., HOMO-LUMO gaps) predicts reactivity trends, validated via correlation with experimental IC50 values .

Methodological Guidance

Designing a Structure-Activity Relationship (SAR) Study :

  • Step 1 : Synthesize analogs with systematic substituent variations (e.g., alkyl chain length, halogen placement).
  • Step 2 : Test analogs in parallel assays (e.g., receptor binding, cytotoxicity).
  • Step 3 : Use multivariate analysis (e.g., PCA or QSAR models) to identify critical structural determinants .

Troubleshooting Low Synthetic Yields :

  • Checkpoint 1 : Ensure anhydrous conditions for amine coupling reactions to prevent hydrolysis.
  • Checkpoint 2 : Replace traditional catalysts (e.g., Pd/C) with milder alternatives (e.g., Ni-based) for hydrogen-sensitive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.